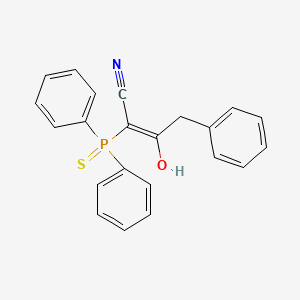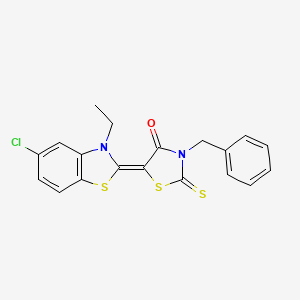![molecular formula C14H14O5 B4290559 4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B4290559.png)
4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
説明
4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PMK glycidate and is used as a precursor in the synthesis of various drugs, including MDMA and methamphetamine. In recent years, PMK glycidate has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic benefits.
作用機序
The mechanism of action of PMK glycidate is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the breakdown of dopamine and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and physiological effects:
PMK glycidate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can increase the levels of dopamine and other neurotransmitters in the brain, improve cognitive function, and reduce inflammation. It has also been shown to have antioxidant properties that can help protect cells from damage.
実験室実験の利点と制限
PMK glycidate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in drug development. However, it is also a controlled substance, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on PMK glycidate. One area of focus is on developing new synthesis methods that are more efficient and environmentally friendly. Another area of research is on understanding the full range of therapeutic applications of PMK glycidate, including its potential use in the treatment of other neurological disorders. Additionally, there is a need for more research on the safety and toxicity of PMK glycidate, particularly in relation to its use as a precursor in the synthesis of illegal drugs.
科学的研究の応用
PMK glycidate has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. One of the most promising applications of PMK glycidate is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that PMK glycidate has neuroprotective properties that can help prevent the death of brain cells and slow the progression of these diseases.
特性
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-14(2,19-13(15)18-9)6-5-10-3-4-11-12(7-10)17-8-16-11/h3-4,7H,1,5-6,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECCNBPSDEPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)CCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-chlorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290476.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B4290483.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-bromophenyl)acetamide]](/img/structure/B4290486.png)
![3,6-bis[(3-bromobenzyl)thio][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4290493.png)


![methyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290505.png)



![2-chloro-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4290565.png)


![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)thio]acetate](/img/structure/B4290588.png)
